N-Desmethyldauricine
Description
Botanical Source: Menispermum dauricum DC and Related Species
N-Desmethyldauricine is an alkaloid primarily isolated from the rhizomes of Menispermum dauricum DC, a plant belonging to the Menispermaceae family. phytopurify.comresearchgate.net This perennial vine is found in regions of China, Japan, Korea, and Russia. nih.gov The rhizome of M. dauricum, known in traditional Chinese medicine as "Bei-Dou-Gen," has been utilized for its properties in clearing heat, detoxification, and alleviating pain. researchgate.net Phytochemical investigations of this plant have revealed a rich diversity of alkaloids, including benzylisoquinoline, bisbenzylisoquinoline, oxoisoaporphine, aporphine, protoberberine, and morphinane types. nih.govresearchgate.net
While M. dauricum is the principal source, the parent compound, dauricine (B190908), has also been isolated from the North American vine Menispermum canadense, commonly known as Canadian moonseed. wikipedia.org this compound is recognized as a metabolite of dauricine. dovepress.com
Historical Perspective on the Isolation and Characterization of this compound
The study of alkaloids from Menispermum dauricum has a history of revealing numerous complex molecules. Dauricine, the parent compound of this compound, was first synthesized in 1964 by Japanese scientists Tetsuji Kametani and Keiichiro Fukumoto. wikipedia.org The isolation and characterization of the various alkaloids from this plant, including this compound, have been achieved through modern chromatographic and spectroscopic techniques. researchgate.netinformahealthcare.com
Detailed structural elucidation of these compounds relies on methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. informahealthcare.comtandfonline.com For instance, studies have utilized 1D and 2D NMR to identify the complex structures of alkaloids isolated from M. dauricum. tandfonline.com The characterization of this compound itself has been part of ongoing research to identify the full spectrum of chemical constituents within the plant's rhizome. researchgate.net
Classification within the Bisbenzylisoquinoline Alkaloid Family
This compound belongs to the large and structurally diverse family of bisbenzylisoquinoline alkaloids. nih.govresearchgate.net This class of naturally occurring compounds is characterized by having two benzylisoquinoline units linked together. More than 400 bisbenzylisoquinoline alkaloids have been identified, predominantly from plant families such as Menispermaceae, Berberidaceae, Ranunculaceae, and Annonaceae. nih.govresearchgate.netdovepress.com
Structurally, this compound is closely related to dauricine. Dauricine is a bisbenzylisoquinoline alkaloid formed by the oxidative dimerization of two (1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline units. nih.gov this compound is the N-demethylated form of dauricine, meaning it lacks one of the methyl groups attached to a nitrogen atom present in the dauricine structure. dovepress.com This structural relationship is significant as the biological activities of such alkaloids can be influenced by subtle changes in their chemical makeup.
Table 1: Chemical and Structural Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C37H42N2O6 uni.luchemuniverse.com |
| Molecular Weight | 610.75 g/mol chemuniverse.com |
| CAS Number | 146763-55-5 phytopurify.comchemuniverse.com |
| Classification | Bisbenzylisoquinoline Alkaloid nih.govresearchgate.net |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dauricine |
| Acutumine |
| Acutumidine |
| Dauricumine |
| Dauricumidine |
| Dechloroacutumine |
| Menispeimin A |
| Sinotumine D |
| Dauricinoline |
| Daurinoline |
| Daurisoline |
| (1R)-methymenidaurine A-α-N-oxide |
| (1R)-7'-hydroxymethyl-menidaurine A |
| (-)-Menidaurine A |
| Sinomenine |
| (-)-Menidaurine B |
| O-methylcorypalline |
| Oxysophocarpine |
| (1R, 1'R)-dauricine-2β-N-oxide |
| (1R, 1'R)-dauricine-2α-N-oxide |
| (1R, 1'R)-dauricine-2′α-N-oxide |
| (1R, 1'R)-dauricine-2′β-N-oxide |
| Pycnarrhine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-23-6-9-27(10-7-23)45-33-18-24(8-11-32(33)40)16-30-28-21-36(43-4)34(41-2)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMRBGNDAWZAO-FIRIVFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932906 | |
| Record name | 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146763-55-5 | |
| Record name | N-Desmethyldauricine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146763555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Modulation of Autophagy
This compound is a potent inducer of autophagy. nih.govfrontiersin.org This process is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and deliver it to lysosomes for degradation. frontiersin.orgnih.gov Studies have shown that treatment with this compound leads to an increase in the formation of autophagosomes and the processing of LC3-II, a key protein marker of autophagy. mdpi.comresearchgate.net This induction of autophagy has been observed in various cell types, including cancer cells that are resistant to apoptosis (programmed cell death). nih.govfrontiersin.org The ability of this compound to trigger this cellular recycling pathway makes it a valuable compound for studying the regulation and functional outcomes of autophagy. researchgate.net
Impact on Protein Degradation Pathways
The induction of autophagy by this compound directly impacts protein degradation. thermofisher.comataxia.org By enhancing the autophagic flux, the compound facilitates the breakdown of long-lived proteins and protein aggregates, which can be toxic to cells if they accumulate. frontiersin.org This is particularly relevant in the context of diseases characterized by the buildup of misfolded proteins. Beyond autophagy, the broader cellular protein quality control system involves the ubiquitin-proteasome system. While this compound's primary described mechanism is through autophagy, the interplay between these two major degradation pathways is an area of ongoing research.
Effects on Key Signaling Pathways
The molecular mechanism underlying this compound's activity involves the modulation of several critical signaling cascades. A key target is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which it inhibits. nih.govfrontiersin.org This inhibition leads to the release of calcium (Ca2+) from the endoplasmic reticulum into the cytoplasm. nih.govmdpi.com The elevated intracellular Ca2+ levels then activate the Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMP-activated protein kinase (AMPK) signaling axis. nih.govfrontiersin.orgmdpi.com Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation and a major inhibitor of autophagy. nih.govfrontiersin.orgfrontiersin.org By inhibiting mTOR, this compound effectively removes the brakes on the autophagic machinery. nih.govfrontiersin.org Additionally, it has been shown to influence the Ulk-1-PERK signaling pathway, further contributing to the induction of autophagy. nih.govfrontiersin.org In some cancer models, it has also been found to downregulate the NF-κB signaling pathway. dntb.gov.uaresearchgate.net
Biological Activities and Mechanistic Elucidation
Modulation of Autophagy Pathways
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation, playing a critical role in cellular homeostasis. N-Desmethyldauricine has emerged as a potent inducer of this pathway, offering a potential strategy to circumvent resistance to conventional apoptosis-based therapies.
This compound as a Novel Inducer of Autophagy in Cellular Systems
This compound has been identified as a novel and potent inducer of autophagy in various cancer cell lines. nih.govresearchgate.net Studies using techniques such as the detection of EGFP-LC3 puncta formation have demonstrated its ability to trigger autophagic processes. For instance, in HeLa cells transfected with an EGFP-LC3 plasmid, treatment with this compound led to a significant increase in the formation of EGFP-LC3 puncta, a hallmark of autophagosome formation. researchgate.net This induction of autophagy has been observed across a panel of cancer cells, including MCF-7, Hep3B, PC3, HepG2, LLC-1, and A549 cells, as well as in normal liver cells (LO2). researchgate.net The compound is recognized as an autophagic enhancer that can stimulate this process. science.gov
Induction of Autophagic Cell Death (ACD) in Apoptosis-Defective and Apoptosis-Resistant Cells
A significant aspect of this compound's activity is its capacity to induce autophagic cell death (ACD), particularly in cancer cells that are resistant to apoptosis. nih.govopenrepository.com This is a crucial finding, as resistance to apoptosis is a major hurdle in cancer therapy. This compound and other alkaloids like liensinine, isoliensinine, and dauricine (B190908) have been shown to trigger ACD in apoptosis-resistant cells through the modulation of calcium signaling and the activation of AMPK cascades. openrepository.com This suggests that inducing ACD with compounds like this compound could be a promising therapeutic strategy for treating chemotherapy-resistant cancers. nih.gov The cytotoxic mechanism of this novel autophagic compound provides detailed insights into targeting apoptosis-resistant cancer cells. nih.gov
| Cell Line | Origin | IC50 Value (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 19.7 |
| Hep3B | Hepatocellular Carcinoma | Data not specified |
| PC3 | Prostate Cancer | Data not specified |
| HepG2 | Hepatocellular Carcinoma | Data not specified |
| LLC-1 | Lewis Lung Carcinoma | Data not specified |
| LO2 | Normal Liver | Data not specified |
This table summarizes the cytotoxic effect of this compound, indicated by its IC50 values in different cancer cell lines, highlighting its efficacy. mdpi.comresearchgate.net
Investigation of Autophagic Flux and Autophagosome/Autolysosome Formation
The induction of autophagy by this compound involves the complete autophagic pathway, from the formation of autophagosomes to their fusion with lysosomes to form autolysosomes. Electron microscopy of HeLa cells treated with this compound has revealed the presence of double-membraned autophagosomes and autolysosomes containing engulfed organelles. researchgate.net
Furthermore, studies on autophagic flux, which measures the rate of autophagic degradation, confirm that this compound increases the formation of autophagosomes rather than merely blocking their degradation. This was demonstrated by observing an increased conversion of LC3-I to LC3-II in the presence of lysosomal protease inhibitors. researchgate.net The process is dependent on the core autophagy machinery, as the effect is diminished in cells deficient in essential autophagy-related genes like Atg7. researchgate.net
Intracellular Signaling Cascade Interrogation
The induction of autophagy by this compound is not an isolated event but is controlled by a complex intracellular signaling network. Key to this network is the mobilization of intracellular calcium and the subsequent activation of a specific signaling cascade.
Role of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition and Cytosolic Calcium Mobilization
A primary mechanism by which this compound initiates its effects is through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. nih.govresearchgate.netmedcraveonline.com The SERCA pump is responsible for sequestering calcium ions into the endoplasmic reticulum (ER), maintaining low cytosolic calcium levels. medcraveonline.com Computational docking analyses and enzymatic assays have shown that this compound binds to and inhibits SERCA activity. researchgate.net This inhibition leads to the release of calcium from the ER stores, resulting in a dose- and time-dependent increase in cytosolic calcium concentrations. researchgate.net This mobilization of intracellular calcium is a critical upstream event that triggers the subsequent signaling pathways leading to autophagy. nih.govmedcraveonline.com
Activation of the Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ)-AMPK-mTOR Signaling Axis
The rise in cytosolic calcium activates Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). nih.gov Activated CaMKKβ, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govplos.org The activation of the CaMKKβ-AMPK pathway by this compound has been confirmed experimentally. nih.govresearchgate.net
Involvement of the Ulk-1-PERK Pathway in Autophagy Induction
This compound is a potent inducer of autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells. nih.govresearchgate.netfrontiersin.org Research has elucidated that its autophagic activity is mediated, in part, through the Unc-51-like kinase 1 (Ulk-1) and protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) signaling pathway. nih.govfrontiersin.org
The endoplasmic reticulum (ER) is a critical organelle for protein folding. When misfolded proteins accumulate, a state known as ER stress occurs, triggering the unfolded protein response (UPR). dovepress.comfrontiersin.org PERK is a key sensor of ER stress. dovepress.comfrontiersin.org Upon activation, PERK can initiate a signaling cascade that promotes autophagy. dovepress.comfrontiersin.orgmdpi.com this compound has been shown to induce autophagy through the Ulk-1-PERK signaling cascade. nih.gov This suggests that the compound may trigger ER stress, leading to the activation of PERK and subsequent Ulk-1-mediated initiation of the autophagic process. Furthermore, this compound has been identified as an inducer of autophagy mediated by the inhibition of Ulk-1/PERK/AMPK mTOR, leading to calcium accumulation and subsequent autophagic cell death. frontiersin.org
Cellular Response and Functional Outcomes
The induction of autophagy by this compound triggers a cascade of cellular responses that ultimately determine the fate of the cancer cell. These responses encompass changes in gene expression, viability, proliferation, cell cycle progression, and migratory potential.
Transcriptional and Translational Regulation of Autophagy-Related Genes
The process of autophagy is governed by a suite of autophagy-related genes (ATGs). The induction of autophagy by this compound involves the modulation of these genes. While direct studies on this compound's specific effects on all ATG gene transcription and translation are still emerging, its activation of the Ulk-1-PERK pathway provides insight. The PERK branch of the UPR is known to activate transcription factors such as ATF4, which in turn can drive the expression of key autophagy genes like ATG5 and ATG12. frontiersin.orgmdpi.com This suggests that this compound likely upregulates the expression of essential ATG proteins to facilitate the formation and maturation of autophagosomes.
Impact on Cancer Cell Viability and Proliferation
This compound exhibits significant inhibitory effects on the viability and proliferation of various cancer cell lines. nih.gov Studies have demonstrated its ability to induce autophagic cell death in a panel of cancer cells, including those that are resistant to apoptosis. nih.gov For instance, in triple-negative breast cancer (TNBC) cell lines, this compound inhibited proliferation with half-maximal inhibitory concentration (IC50) values ranging from 5.01 µM to 13.16 µM. nih.gov This cytotoxic effect is a direct consequence of the overwhelming autophagic process initiated by the compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~15.5 | mdpi.com |
| A549 | Lung Cancer | ~19.7 | mdpi.com |
| Various TNBC lines | Triple-Negative Breast Cancer | 5.01 - 13.16 | nih.gov |
Effects on Cell Cycle Progression
In addition to inducing cell death, this compound can also halt the progression of the cell cycle, a critical process for cancer cell proliferation. nih.gov Research has shown that this compound can arrest the cell cycle at the G0/G1 phase. nih.gov This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 2 (CDK2) and cyclin D1. nih.gov By preventing cells from entering the DNA synthesis (S) phase, this compound effectively puts a brake on tumor growth.
Modulation of Cell Migration and Metastasis
A crucial aspect of cancer progression is the ability of cancer cells to migrate and metastasize to distant organs. This compound has demonstrated the ability to inhibit the migration of cancer cells. nih.gov This inhibitory effect is linked to the downregulation of proteins associated with cell motility and invasion, such as matrix metallopeptidase 9 (MMP-9). nih.gov By impeding the migratory capabilities of cancer cells, this compound shows potential in preventing the spread of cancer.
Focused Disease Model Investigations
The anti-cancer properties of this compound have been investigated in various disease models, particularly in the context of triple-negative breast cancer (TNBC). nih.gov In both two-dimensional (2D) cell cultures and more complex three-dimensional (3D) tumor spheroid models of TNBC, this compound has been shown to suppress cancer growth. nih.gov In 3D spheroids, the compound was observed to diminish cell-cell adhesion, a critical factor in tumor integrity and metastasis. nih.gov These findings from disease-specific models underscore the therapeutic potential of this compound in treating aggressive cancers like TNBC.
Research in Triple-Negative Breast Cancer (TNBC) Models (2D and 3D Systems)
This compound, a natural bisbenzylisoquinoline alkaloid derived from Menispermum dauricum DC, has demonstrated significant anti-tumor activity in models of triple-negative breast cancer (TNBC), an aggressive subtype known for its limited treatment options. researcher.lifenih.gov Research has shown that this compound effectively inhibits the proliferation of various TNBC cell lines in conventional 2D cultures. nih.gov
Studies using cell counting kit 8 (CCK-8) assays revealed that this compound, along with its parent compound dauricine, inhibited the growth of four different TNBC cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values indicated potent cytotoxic activity against these cells. nih.gov Further investigation into the cellular mechanisms showed that this compound induces apoptosis, evidenced by the upregulation of the pro-apoptotic protein cleaved-poly-ADP-ribose polymerase 1 (cleaved-PARP1). nih.gov The compound also causes cell cycle arrest at the G0/G1 phase. nih.gov This is accompanied by the downregulation of key proteins involved in cell cycle progression, namely cyclin-dependent kinase 2 (CDK2) and cyclin D1. nih.gov
Beyond its effects on proliferation and the cell cycle, this compound was also found to inhibit the migration of TNBC cells. nih.gov This was correlated with a decrease in the expression of matrix metallopeptidase 9 (MMP9), a protein crucial for cell migration and invasion. nih.gov
The anti-cancer effects of this compound extend to more complex, three-dimensional (3D) tumor spheroid models, which more closely mimic the in vivo tumor microenvironment. nih.gov In these 3D systems, the compound was shown to suppress the growth of TNBC spheroids and diminish cell-to-cell adhesion, highlighting its potential to counteract tumor formation and integrity. nih.gov These findings collectively underscore the activity of this compound against TNBC in both 2D and 3D models, primarily through the downregulation of the NF-κB signaling pathway. researcher.lifenih.gov
| TNBC Cell Line | Assay | Observed Effect | Key Protein Changes | Source |
|---|---|---|---|---|
| Four tested TNBC cell lines (unspecified) | CCK-8 Assay | Inhibited proliferation with IC50 values from 5.01 µM to 13.16 µM. | N/A | nih.gov |
| TNBC Cells (unspecified) | Western Blot | Induced apoptosis and inhibited migration. | ↑ Cleaved-PARP1, ↓ CDK2, ↓ Cyclin D1, ↓ MMP9 | nih.gov |
| TNBC Cells (unspecified) | Cell Cycle Analysis | Arrested cell cycle progression in G0/G1 phase. | ↓ Cyclin D1, ↓ CDK2 | nih.gov |
| 3D Tumor Spheroids | Antiproliferation Assay | Suppressed growth and diminished cell adhesion. | N/A | nih.gov |
Studies across Diverse Cancer Cell Lines (e.g., Colorectal, Lung, Renal, Liver)
The anti-neoplastic properties of this compound have been investigated across a variety of cancer types beyond breast cancer.
Colorectal Cancer: Research has indicated that this compound can arrest cell cycle progression in the HT29 human colon cancer cell line. researcher.life This suggests a potential role for the compound in inhibiting the growth of colorectal tumors. The related compound, dauricine, has also been shown to induce apoptosis and inhibit proliferation and invasion in colon cancer cells through the NF-κB signaling pathway. dntb.gov.ua
Lung Cancer: this compound has been studied in lung cancer models. It was shown to induce autophagic cell death in A549 human lung cancer cells. researchgate.net This effect was also observed in LLC-1, a mouse lung carcinoma cell line. researchgate.net The compound's ability to trigger autophagy, a cellular self-degradation process, presents an alternative mechanism for inducing cell death in cancer cells that may be resistant to apoptosis. researchgate.netresearchgate.net
Renal Cancer: While direct studies on this compound in renal cancer are limited, its parent compound, dauricine, has been shown to inhibit the viability of renal cell carcinoma cells and cause cell cycle arrest at the G0/G1 phase. dntb.gov.uaresearchgate.net
Liver Cancer: this compound has demonstrated cytotoxic effects in liver cancer cell lines. researchgate.net Specifically, it was shown to induce autophagic cell death in Hep3B and HepG2 human hepatocellular carcinoma cells. researchgate.net This activity highlights its potential as a therapeutic agent for liver cancer by activating cell death pathways in apoptosis-defective cancer cells. researchgate.net
| Cancer Type | Cell Line | Organism | Observed Effect | Source |
|---|---|---|---|---|
| Colorectal | HT29 | Human | Arrested cell cycle progression. | researcher.life |
| Lung | A549 | Human | Induced autophagic cell death. | researchgate.net |
| LLC-1 | Mouse | Induced autophagic cell death. | researchgate.net | |
| Liver | Hep3B | Human | Induced autophagic cell death. | researchgate.net |
| HepG2 | Human | Induced autophagic cell death. | researchgate.net |
Downregulation of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-cancer effects of this compound is its ability to modulate the nuclear factor kappa-beta (NF-κB) signaling pathway. researcher.lifenih.gov The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers, including TNBC. nih.govresearchgate.net
Research has conclusively shown that this compound suppresses the growth of triple-negative breast cancer by downregulating this specific pathway. researcher.lifenih.gov Mechanistic studies using Western blot analysis have revealed that the compound decreases the protein expression of p65 (also known as RelA), which is a crucial transactivating subunit of the NF-κB complex. nih.gov By inhibiting p65, this compound effectively blocks the downstream signaling cascade that promotes cancer cell survival and proliferation. nih.gov
The downregulation of NF-κB signaling by this compound provides a molecular explanation for many of its observed biological activities. nih.govdntb.gov.ua For instance, the inhibition of migration-related proteins like MMP9 and cell cycle regulators such as Cyclin D1 are consistent with the suppression of an active NF-κB pathway. nih.gov This targeted action on a key oncogenic pathway highlights the therapeutic potential of this compound in cancers characterized by aberrant NF-κB activation. dntb.gov.uax-mol.net
Structure Activity Relationship Sar and Derivative Development
N-Desmethyldauricine as a Key Analog in Dauricine (B190908) Derivative Research
This compound serves as a fundamental reference compound in the exploration of dauricine derivatives due to its potent bioactivity, particularly in the induction of autophagic cell death in cancer cells. Research has shown that this compound, also referred to as LP-4, exhibits a more favorable therapeutic effect in certain cancer models compared to its parent compound, dauricine. For instance, this compound demonstrated lower IC50 values against MCF-7 (15.5 μM) and A549 (19.7 μM) cancer cell lines, indicating higher potency than dauricine (IC50 values of 28.7 μM and 40.4 μM, respectively). frontiersin.org This enhanced activity makes it an important benchmark for assessing the efficacy of newly synthesized derivatives.
The primary mechanism of action attributed to this compound is the induction of autophagic cell death by mobilizing calcium from the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which in turn activates the CaMKKβ-AMPK-mTOR signaling cascade. nih.govresearchgate.net This distinct mechanism provides a clear biological pathway to evaluate and compare the effects of other structural modifications on the dauricine scaffold. The understanding of how the demethylation at the nitrogen position influences this activity is a cornerstone of SAR studies in this class of compounds.
Design and Synthesis of Novel Dauricine Derivatives with Modulated Bioactivities
The structural framework of dauricine, characterized by its bisbenzylisoquinoline core, offers multiple sites for chemical modification to modulate its biological activity. nih.gov The hydroxyl group on the isoquinoline (B145761) ring system is a common target for derivatization. Inspired by the activity of this compound, researchers have synthesized a variety of novel dauricine derivatives with the aim of enhancing their anticancer and autophagy-inducing properties.
One notable study involved the synthesis of eleven dauricine derivatives and the evaluation of their anti-cancer effects. nih.gov Among these, carbamates, carbonyl esters, and sulfonyl esters attached to the phenolic hydroxyl group of dauricine showed significant cytotoxic effects against a panel of cancer cells, with IC50 values more potent than the parent compound. nih.gov These findings underscore the importance of the hydroxyl group in the SAR of dauricine and its derivatives. The introduction of different functional groups at this position can significantly impact the compound's potency and its ability to induce autophagy-dependent cell death. nih.govnih.gov
The following table summarizes the cytotoxic activities of some synthesized dauricine derivatives against various cancer cell lines, highlighting the enhanced potency of these novel compounds compared to dauricine.
| Compound | Modification | HeLa (IC50 μM) | A549 (IC50 μM) | MCF-7 (IC50 μM) | HepG2 (IC50 μM) |
| Dauricine | Parent Compound | >25 | >25 | >25 | >25 |
| 2a | Carbamate derivative | 3.65 ± 0.21 | 4.89 ± 0.32 | 4.53 ± 0.28 | 2.72 ± 0.15 |
| 2b | Carbamate derivative | 5.76 ± 0.35 | 6.81 ± 0.41 | 6.21 ± 0.39 | 4.53 ± 0.27 |
| 3a | Carbonyl ester derivative | 12.53 ± 0.89 | 10.32 ± 0.76 | 11.87 ± 0.81 | 9.89 ± 0.65 |
| 4a | Sulfonyl ester derivative | 8.76 ± 0.54 | 9.12 ± 0.63 | 9.84 ± 0.68 | 7.65 ± 0.49 |
Data sourced from a study on novel dauricine derivatives that suppress cancer via autophagy-dependent cell death. nih.gov
Computational Approaches in SAR Studies (e.g., Quantitative Structure-Activity Relationship (QSAR) Analysis)
Computational methods are increasingly being employed to elucidate the SAR of dauricine and its analogs, providing insights that guide the rational design of more effective derivatives. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have been applied to this class of bisbenzylisoquinoline alkaloids. researchgate.netresearchgate.net
Molecular docking studies have been instrumental in identifying potential molecular targets and understanding the binding interactions of these compounds. For example, computational docking analysis was used to identify this compound as a novel inducer of autophagy. frontiersin.org Further docking studies have explored the binding of dauricine to the kinase domain of Src, with a calculated binding energy of -10.42 kcal/mol, suggesting a stable interaction. researchgate.net Such studies help in visualizing the binding modes and identifying key residues involved in the interaction, which is crucial for designing derivatives with improved affinity and selectivity.
QSAR studies on isoquinoline alkaloids have also been conducted to correlate their structural features with their biological activities. researchgate.net These models use statistical methods to establish a mathematical relationship between the chemical structure and biological activity. For isoquinoline alkaloids, QSAR models have been developed to predict their anticancer activity. researchgate.net While specific QSAR models exclusively for this compound and its close derivatives are not extensively detailed in the available literature, the broader application of these methods to the isoquinoline class demonstrates their potential in this area. researchgate.netnih.gov These computational approaches, in conjunction with synthetic chemistry and biological testing, create a powerful workflow for the discovery and optimization of novel dauricine-based therapeutic agents.
Research Methodologies and Advanced Analytical Techniques
In Vitro Cellular and Molecular Assays
A variety of in vitro assays are utilized to understand the biological activities of N-Desmethyldauricine. These assays are crucial for determining its effects on cell health, proliferation, and behavior.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and cytotoxicity. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by measuring the optical density of the solubilized solution, is proportional to the number of metabolically active, and therefore viable, cells. mdpi.combiotium.com
The cytotoxicity of this compound, also referred to as LP-4, has been evaluated across a panel of normal and cancerous cell lines using this method. researchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the metabolic activity of 50% of the cells, were determined to quantify its cytotoxic effects. researchgate.net
Table 1: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | >20 |
| Hep3B | Human Hepatocellular Carcinoma | 12.5 |
| PC3 | Human Prostate Adenocarcinoma | >20 |
| HepG2 | Human Hepatocellular Carcinoma | 11.2 |
| LLC-1 | Lewis Lung Carcinoma | 13.8 |
| A549 | Human Lung Carcinoma | >20 |
| LO2 | Normal Human Liver Cells | >20 |
This table is based on data presented in a study by Law et al. researchgate.net
Advanced Live-Cell Imaging for Autophagy Visualization (e.g., EGFP-LC3 Puncta Detection)
To study the induction of autophagy by this compound, researchers use advanced live-cell imaging techniques. researchgate.net A common method involves transfecting cells with a plasmid encoding for EGFP-LC3, a fusion protein of Green Fluorescent Protein (GFP) and Microtubule-associated protein 1A/1B-light chain 3 (LC3). plos.org In non-autophagic cells, the EGFP-LC3 fluorescence is diffuse throughout the cytoplasm. plos.org Upon autophagy induction, the LC3 protein is recruited to the membranes of forming autophagosomes, resulting in the appearance of distinct fluorescent puncta (dots) within the cell. researchgate.netplos.org
In studies involving this compound, HeLa cells transfected with EGFP-LC3 were treated with the compound. researchgate.net The formation of EGFP-LC3 puncta was then observed using fluorescence microscopy. researchgate.net The autophagic activity was quantified by counting the number of cells exhibiting ten or more puncta per cell. researchgate.net This analysis demonstrated that this compound induces autophagy in various cancer cell lines, including MCF-7, Hep3B, PC3, HepG2, LLC-1, and A549, as well as in normal liver cells (LO2). researchgate.net
Electron Microscopy for Ultrastructural Analysis of Autophagosomes/Autolysosomes
Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the ultrastructural details within a cell, providing direct morphological evidence of autophagy. researchgate.netnih.gov This method allows for the identification of key autophagic structures such as double-membraned autophagosomes, which sequester cytoplasmic components, and autolysosomes, which are formed by the fusion of autophagosomes with lysosomes. researchgate.netnih.gov
In research on this compound, TEM was used to examine HeLa cells treated with the compound. researchgate.net The resulting electron micrographs revealed the presence of numerous autophagosomes and autolysosomes within the treated cells. researchgate.net Magnified images clearly showed the characteristic double-membraned structure of autophagosomes, as well as autolysosomes containing engulfed organelles, confirming that this compound induces the formation of these autophagic vesicles. researchgate.net
Cell Proliferation and Colony Formation Assays
Cell proliferation and the ability of single cells to form colonies are critical indicators of cell growth and survival. frontiersin.orgabcam.com The colony formation assay, also known as a clonogenic assay, assesses the long-term proliferative potential of a cell after treatment with a compound. abcam.com This assay measures the ability of a single cell to undergo enough divisions to form a colony, which is typically defined as a cluster of at least 50 cells. frontiersin.orgabcam.com
While specific data on this compound's effect in colony formation assays is not detailed in the provided search results, this type of assay is a standard method to distinguish between cytotoxic effects (a reduction in the number of colonies) and cytostatic effects (a reduction in the size of colonies). frontiersin.orgresearchgate.net It is a valuable tool for evaluating the long-term impact of a compound on cell reproductive integrity. abcam.com
Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing)
Cell migration and invasion are fundamental processes in both normal physiology and disease. nih.gov Assays like the wound healing (or scratch) assay and the Transwell (or Boyden chamber) assay are commonly used to study these phenomena in vitro. nih.govresearchgate.netibidi.com
The wound healing assay involves creating a "scratch" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap. nih.govnih.gov The Transwell assay uses a chamber with a porous membrane to assess the chemotactic migration of cells towards a chemoattractant. nih.gov For invasion assays, the membrane is coated with a basement membrane matrix, such as Matrigel, to simulate the extracellular matrix that cells must degrade to invade. nih.gov Although the provided search results mention these assays in the context of other compounds, they represent standard methodologies that would be applicable to characterizing the effects of this compound on cell motility. researchgate.netresearchgate.net
Flow Cytometry for Cellular Processes
Flow cytometry is a versatile technique that allows for the rapid, multi-parametric analysis of large populations of cells. nih.gov It is widely used to study various cellular processes, including the cell cycle and apoptosis (programmed cell death). nih.gov
For cell cycle analysis, cells are typically stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govarchivesofmedicalscience.commdpi.com To detect apoptosis, flow cytometry can be combined with staining methods like Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells. nih.govmdpi.comresearchgate.net While the search results indicate that this compound can induce autophagic cell death, and that flow cytometry is a method used in its study, specific data on cell cycle distribution or apoptosis percentages from these analyses were not available in the provided context. researchgate.netresearchgate.net
Biochemical and Biophysical Characterization
The intricate interactions of this compound with cellular components are unveiled through a combination of enzymatic assays, computational modeling, and target identification techniques. These methods provide a detailed understanding of the compound's mechanism of action at a molecular level.
Enzymatic Activity Assays (e.g., SERCA Activity Measurements)
This compound has been identified as an inhibitor of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov This was determined through enzymatic activity assays that measure the rate of ATP hydrolysis by purified SERCA1A. nih.govopenrepository.com The assay typically employs a coupled enzyme system with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the decrease in NADH concentration, monitored spectrophotometrically, is proportional to the ATPase activity. openrepository.commedcraveonline.commedcraveonline.com By measuring this activity in the presence of varying concentrations of this compound, researchers can quantify its inhibitory effect. medcraveonline.commedcraveonline.com This inhibition of SERCA leads to an increase in cytosolic calcium levels, a key event in the cellular processes triggered by the compound. nih.govnih.gov
Computational Molecular Docking Analysis for Target Interaction Prediction
To predict and rationalize the binding of this compound to its potential protein targets, computational molecular docking studies are employed. nih.govresearchgate.net This in silico technique models the interaction between a small molecule (ligand) and a protein (receptor) to determine the preferred binding orientation and affinity. mdpi.comdovepress.com For instance, molecular docking has been used to predict the binding of this compound to the ATP-binding site of SERCA. nih.gov The results of these analyses, often expressed as a binding energy (e.g., in kcal/mol), provide insights into the stability of the compound-protein complex and the specific amino acid residues involved in the interaction. mdpi.com This predictive power helps to guide further experimental validation of the identified targets. plos.org
Drug Affinity Responsive Target Stability (DARTS) coupled with LC-MS/MS for Target Identification
Drug Affinity Responsive Target Stability (DARTS) is a powerful, label-free method used to identify the direct protein targets of a small molecule like this compound. researchgate.netnih.gov The principle of DARTS relies on the observation that when a small molecule binds to its protein target, it can increase the protein's stability and resistance to proteolysis. nih.gov In a typical DARTS experiment, cell lysates are treated with the compound of interest, followed by digestion with a protease. researchgate.net The proteins that are protected from digestion by binding to the compound are then identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netslavovlab.netmdpi.com This approach has been instrumental in identifying novel protein targets for various bioactive compounds and can be applied to elucidate the full spectrum of this compound's interactions within the cell. researchgate.net
Gene and Protein Expression Analysis
To understand the downstream cellular consequences of this compound treatment, researchers analyze its effects on gene and protein expression, particularly in pathways related to cell signaling and autophagy.
Western Blot Analysis of Key Signaling Proteins and Their Phosphorylation States
Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. urfjournals.orgexosomedx.com In the study of this compound, Western blotting is crucial for examining the expression levels of key signaling proteins and their activation status, which is often indicated by phosphorylation. nih.gov For example, research has shown that this compound can modulate the NF-κB signaling pathway by decreasing the protein expression of the p65 subunit. nih.gov It has also been observed to upregulate the pro-apoptotic protein cleaved-poly-ADP-ribose polymerase 1 and downregulate proteins involved in cell cycle progression, such as cyclin-dependent kinase 2 and cyclin D1. nih.gov Furthermore, the technique is used to assess the activation of autophagy-related signaling cascades, including the phosphorylation of proteins in the AMPK-mTOR pathway. nih.gov
Table 1: Effect of this compound on Key Signaling Proteins as Determined by Western Blot Analysis
| Protein | Effect of this compound | Cellular Process |
| p65 (NF-κB subunit) | Decreased expression | Inflammation, Cell Survival |
| Cleaved-PARP1 | Upregulated | Apoptosis |
| Cyclin D1 | Downregulated | Cell Cycle Progression |
| CDK2 | Downregulated | Cell Cycle Progression |
| p-AMPK | Increased | Autophagy Induction |
| p-mTOR | Decreased | Autophagy Induction |
Autophagic Gene Expression Profiling (e.g., PCR Array Analysis)
To obtain a broader view of the impact of this compound on autophagy, researchers utilize gene expression profiling techniques like PCR arrays. canoz.comqiagen.com These arrays allow for the simultaneous measurement of the expression of a focused panel of genes known to be involved in the autophagy process. canoz.comqiagen.comqiagen.com A typical human autophagy PCR array can profile the expression of 84 key genes, including those that are part of the core autophagy machinery and regulators of the pathway. canoz.comqiagen.com By comparing the gene expression profiles of cells treated with this compound to untreated cells, scientists can identify which specific autophagy-related genes are upregulated or downregulated. nih.gov This provides a comprehensive picture of how this compound modulates the autophagic process at the transcriptional level. nih.gov For instance, such analysis can reveal changes in the expression of genes encoding for ATG proteins, Beclin-1, and LC3. nih.gov
Table 2: Representative Gene Categories in a Human Autophagy PCR Array
| Gene Category | Examples of Genes |
| Autophagy Machinery Components | ATG3, ATG5, ATG7, ATG12, BECN1, MAP1LC3A, MAP1LC3B |
| Regulation of Autophagy | AKT1, BCL2, MTOR, PIK3C3, PRKAA1 (AMPK) |
| Autophagosome-Lysosome Linkage | LAMP1, DRAM1 |
Luciferase Reporter Assays for Gene Regulation Studies
Luciferase reporter assays are a important tool for studying gene regulation. youtube.complos.org These assays are used to investigate signaling pathways and the structure of regulatory elements. youtube.com In a typical assay, a reporter gene, which encodes a protein with a measurable activity like luciferase, is cloned into a vector with a regulatory element of interest. youtube.com The amount of luciferase produced is dependent on the activity of the regulatory element. youtube.com
Dual-luciferase reporter assays are often used to correct for variables like cell number and transfection efficiency. youtube.com In this type of assay, a control plasmid that constitutively expresses a second luciferase is co-transfected with the experimental construct. youtube.com The ratio of the experimental luciferase activity to the control luciferase activity is used to normalize the results. youtube.com
While specific studies detailing the use of luciferase reporter assays to directly study the gene regulatory effects of this compound are not prevalent in the currently available literature, the known signaling pathways affected by this compound, such as the NF-κB and AMPK-mTOR pathways, are frequently studied using this technique. researchgate.netfrontiersin.org For instance, research on other compounds has utilized luciferase reporter assays to measure the activity of the NF-κB promoter. mdpi.com Given that this compound is known to downregulate the NF-κB signaling pathway, luciferase assays represent a valuable method for quantifying the extent of this inhibition and identifying the specific response elements within the NF-κB pathway that are affected by the compound. researchgate.net Similarly, the impact of this compound on the mTOR signaling cascade, a critical regulator of autophagy, could be elucidated by using reporter constructs containing regulatory elements of mTOR target genes. frontiersin.org
Proteomic Approaches for Mechanism Elucidation
Proteomic studies are essential for identifying the full profile of proteins and signaling pathways affected by a pharmacological compound, which helps to define its primary mechanism of action. nih.gov In the context of this compound and related compounds, proteomics has been instrumental in understanding their effects on cancer cells.
For example, a time-dependent proteomic analysis of a structurally related polyphenol compound, PE5, revealed that it affected 2142 proteins after 12 hours of treatment and 1996 proteins after 24 hours. nih.govresearchgate.net This analysis identified a crosstalk network of 128 proteins involved in apoptosis and 25 proteins related to autophagy. nih.govresearchgate.net Further protein-protein interaction analysis indicated that the induction of autophagic cell death was mediated through the suppression of the AKT/mTOR and Bcl-2 pathways. nih.govresearchgate.net
High-Resolution Analytical Chemistry Techniques for Compound Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for Identification and Quantification
Liquid chromatography-mass spectrometry (LC-MS/MS) and its advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are powerful and sensitive techniques for the simultaneous identification and quantification of multiple compounds in complex mixtures, including biological samples. researchgate.netnih.govresearchgate.net
A sensitive and selective UPLC-MS/MS method has been developed and validated for the simultaneous determination of ten alkaloids, including this compound, from Rhizoma Menispermi in rat plasma. researchgate.netnih.gov In this method, plasma samples were pretreated by protein precipitation with acetonitrile (B52724). researchgate.netnih.gov Chromatographic separation was achieved on a Waters BEH C18 column with a gradient elution using a mobile phase of acetonitrile and water containing 0.1% formic acid. researchgate.netnih.gov The analytes were detected in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. researchgate.netnih.gov This method demonstrated good linearity over a wide concentration range and low limits of quantification (0.01-5.0 ng/mL for all analytes). researchgate.netnih.gov The validated method was successfully applied to a pharmacokinetic study of the ten alkaloids in rats. researchgate.netnih.gov
Similarly, LC-MS/MS methods have been developed for the quantification of other drugs and their metabolites, such as N-desmethylenzalutamide, in mouse plasma. nih.gov These methods typically involve simple protein precipitation for sample extraction and chromatographic separation on a C18 column. nih.gov Detection and quantification are performed using a triple quadrupole mass spectrometer in MRM mode. nih.gov
The general workflow for LC-MS/MS analysis involves looking at the precursor ion scan (PIS) to identify potential compounds, followed by enhanced product ion (EPI) experiments to obtain the MS2 spectrum for structural confirmation. scielo.br Finally, MRM is used for quantification. scielo.br This approach is suitable for the quality and safety control of phytotherapeutics and for studying chemical families. scielo.br
Table 1: UPLC-MS/MS Method Parameters for this compound and other Alkaloids
| Parameter | Details | Reference |
| Instrumentation | Waters UPLC BEH C18 column (50 mm×2.1 mm, 1.7 μm) | researchgate.net |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) with gradient elution | researchgate.netnih.gov |
| Flow Rate | 0.3 mL/min | researchgate.netnih.gov |
| Ionization Mode | Positive electrospray ionization (ESI) | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| Lower Limit of Quantification | 0.01-5.0 ng/mL | researchgate.netnih.gov |
| Intra-day and Inter-day Precision (RSD) | < 13.4% | researchgate.netnih.gov |
| Accuracy (RE) | -12.8% to 13.5% | researchgate.netnih.gov |
| Extraction Recovery | > 77% | researchgate.netnih.gov |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation of molecules based on their hydrophobicity. gmpinsiders.com It employs a nonpolar stationary phase, typically a silica-based C18 column, and a polar mobile phase. gmpinsiders.comijpsonline.com
While specific RP-HPLC methods dedicated solely to this compound are not extensively detailed in the provided context, the principles of RP-HPLC are broadly applicable to the analysis of alkaloids and other natural products. For instance, a simple and accurate RP-HPLC method was developed for the simultaneous determination of diclofenac (B195802) potassium and thiocolchicoside (B1682803) in bulk drugs and pharmaceutical formulations. scholarsresearchlibrary.com This method utilized an Intersil ODS C18 column with a mobile phase consisting of a buffer and acetonitrile. scholarsresearchlibrary.com
The development of an RP-HPLC method involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and resolution of the target analytes. ijpsonline.comjpionline.org Validation of the method typically includes assessing parameters such as linearity, accuracy, precision, robustness, and stability. scholarsresearchlibrary.comresearchgate.net
Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Metabolomics and Phytochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques in metabolomics and phytochemical analysis. frontiersin.org When used in combination, they provide complementary information for the comprehensive characterization of complex biological and plant extracts. frontiersin.org
NMR-based metabolomics provides detailed structural information about metabolites and allows for their quantification. frontiersin.orgisas.de It is a non-destructive technique that requires minimal sample preparation. researchgate.net NMR has been successfully applied to classify and characterize different plant species, and to analyze primary and secondary metabolites, including phenolic compounds, sugars, and amino acids. researchgate.net The process typically involves sample extraction, followed by NMR analysis using standard 1D and 2D techniques (e.g., ¹H, J-resolved, COSY, HMBC), and subsequent chemometric analysis of the data. researchgate.net
Mass Spectrometry , often coupled with a chromatographic separation technique like LC or GC, offers high sensitivity and is capable of detecting a vast number of metabolites. frontiersin.org In phytochemical analysis, GC-MS is frequently used to identify volatile and semi-volatile compounds in plant extracts. frontiersin.org The identification of compounds is based on their retention time and mass spectrum, which is compared to spectral libraries. frontiersin.org LC-MS/MS is particularly suited for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like many alkaloids. scielo.br
The integrated use of NMR and MS provides a more complete picture of the metabolome. frontiersin.org While MS excels in sensitivity and the number of detectable metabolites, NMR provides unambiguous structural identification and quantification without the need for authentic standards for every compound. frontiersin.org This multiplatform approach has been used to study the metabolite profiles of various plants and biological samples, leading to the identification of numerous compounds, including alkaloids, amino acids, and sugars. mdpi.com
Table 2: Comparison of NMR and MS in Metabolomics
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Reference |
| Principle | Measures the magnetic properties of atomic nuclei | Measures the mass-to-charge ratio of ions | frontiersin.org |
| Sensitivity | Lower | Higher | frontiersin.org |
| Resolution | High | High | frontiersin.org |
| Structural Information | Detailed, unambiguous | Fragmentary | frontiersin.org |
| Quantification | Absolute (with internal standard) | Relative (requires standards) | frontiersin.orgresearchgate.net |
| Sample Preparation | Minimal, non-destructive | More complex, destructive | frontiersin.orgresearchgate.net |
| Throughput | Lower | Higher |
Advanced Cellular Models
The study of this compound's biological activities has been facilitated by the use of various advanced cellular models. These models are crucial for understanding the compound's mechanism of action in a biologically relevant context.
A significant area of research for this compound is its effect on cancer cells, particularly those that are resistant to apoptosis. frontiersin.orgnih.gov Studies have utilized a panel of cancer cell lines, including apoptosis-defective and apoptosis-resistant cells, to demonstrate that this compound induces autophagic cell death. frontiersin.orgnih.gov For example, HeLa cells have been used to show the formation of autophagosomes and autolysosomes upon treatment with this compound through electron microscopy. frontiersin.orgresearchgate.net
Furthermore, the compound has been investigated in the context of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer. researchgate.net Research has employed both 2D and 3D cell culture models of TNBC to show that this compound suppresses cancer growth. researchgate.net 3D multicellular spheroid models are increasingly used as they more closely mimic the in vivo tumor microenvironment, providing a more accurate platform for drug screening and mechanistic studies. researchgate.net
The use of genetically modified cell lines has also been important. For instance, to confirm that the autophagy induced by this compound is dependent on the core autophagy machinery, studies have used cells where key autophagy genes, such as Atg7, are manipulated. frontiersin.org These advanced cellular models are indispensable for elucidating the specific molecular pathways, such as the Ulk-1-PERK and Ca²⁺/CaMKKβ-AMPK-mTOR signaling cascades, that are targeted by this compound to exert its cytotoxic effects on cancer cells. frontiersin.orgnih.gov
Two-Dimensional (2D) Cell Culture Systems
Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, represent a foundational and widely utilized tool in biomedical research. nih.gov Their simplicity, cost-effectiveness, and suitability for high-throughput screening make them a cornerstone for initial investigations into the biological activities of chemical compounds. nih.gov In the study of this compound, 2D cell cultures have been instrumental in elucidating its fundamental effects on cancer cells.
Research employing 2D models has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. nih.gov One study systematically evaluated its effect on four different triple-negative breast cancer (TNBC) cell lines. nih.gov The results, as determined by the cell counting kit 8 (CCK-8) assay, showed that this compound inhibited cell proliferation with half-maximal inhibitory concentration (IC50) values ranging from 5.01 μM to 13.16 μM. nih.gov
Table 1: IC50 Values of this compound in TNBC Cell Lines (2D Culture)
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 13.16 |
| MDA-MB-468 | 5.01 |
| BT-549 | 9.38 |
| Hs 578T | 7.93 |
Data sourced from a study on the anti-proliferative effects of this compound. nih.gov
Further investigations using 2D culture systems have revealed the specific cellular mechanisms triggered by this compound. These studies have shown that the compound can induce apoptosis (programmed cell death), inhibit cell migration, and cause cell cycle arrest, specifically in the G0/G1 phase. nih.gov The molecular underpinnings of these effects were explored through Western blot analysis, which identified key protein alterations. nih.gov For instance, treatment with this compound led to the upregulation of the pro-apoptotic protein cleaved-poly-ADP-ribose polymerase 1 (cleaved-PARP 1). nih.gov Conversely, it downregulated proteins associated with cell cycle progression, such as cyclin-dependent kinase 2 (CDK2) and cyclin D1, and a protein related to cell migration, matrix metallopeptidase 9 (MMP9). nih.gov
Moreover, 2D cell culture experiments have been crucial in identifying the signaling pathways modulated by this compound. The compound has been shown to decrease the protein expression of p65, a key subunit of the nuclear factor kappa-beta (NF-κB) signaling pathway, which is often implicated in cancer cell proliferation and survival. nih.gov Other studies using various cancer cell lines in 2D formats have identified this compound as a novel inducer of autophagy, a cellular degradation process. frontiersin.orgfrontiersin.org This autophagic cell death is mediated through the mobilization of intracellular calcium (Ca2+) and the subsequent activation of the CaMKKβ-AMPK-mTOR and Ulk-1-PERK signaling cascades. frontiersin.org
Translational Research Perspectives and Future Directions for N Desmethyldauricine
N-Desmethyldauricine, an alkaloid isolated from the rhizome of Menispermum dauricum DC, has emerged as a compound of significant interest in oncological research. frontiersin.orgnih.gov Its unique mechanism of action, centered on the induction of autophagic cell death, presents several promising avenues for translational research, particularly in the context of cancers that are resistant to conventional therapies. This article explores the future research directions and strategic implications for the development of this compound as a potential therapeutic agent.
Q & A
Q. What is the natural source of N-desmethyldauricine, and what methodologies are used to isolate and characterize it?
this compound is a bisbenzylisoquinoline alkaloid isolated from Menispermum dauricum DC. Its extraction typically involves solvent-based techniques (e.g., ethanol or methanol reflux), followed by chromatographic purification using silica gel or HPLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Purity validation requires ≥95% HPLC-grade analysis, as emphasized in phytochemical isolation protocols .
Q. What are the primary pharmacological effects of this compound observed in preclinical studies?
In 2D cell models, this compound induces apoptosis via upregulation of cleaved poly-ADP-ribose polymerase 1 (PARP-1) and cell cycle arrest at G0/G1 phase by downregulating cyclin-dependent kinase 2 (CDK2) and cyclin D1. In 3D tumor spheroids, it disrupts cell adhesion and inhibits proliferation, suggesting a role in targeting tumor microenvironment interactions .
Q. How does this compound modulate the NF-κB signaling pathway in triple-negative breast cancer (TNBC) models?
Western blot analyses demonstrate that this compound reduces expression of p65, a critical NF-κB subunit, thereby suppressing downstream pro-inflammatory and pro-survival signals. This mechanism is validated through luciferase reporter assays measuring NF-κB transcriptional activity .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in this compound’s efficacy across different cancer models?
Discrepancies in efficacy may arise from variations in cell line genetic backgrounds or assay conditions (e.g., 2D vs. 3D models). To address this:
- Perform comparative dose-response assays in parallel 2D and 3D systems.
- Use multi-omics approaches (transcriptomics/proteomics) to identify pathway-specific resistance mechanisms.
- Validate findings in patient-derived xenograft (PDX) models to bridge in vitro and in vivo gaps .
Q. How can researchers design robust experiments to validate this compound’s specificity for the NF-κB pathway?
- Use siRNA knockdown or CRISPR-Cas9 to silence p65 and assess whether this compound’s effects are abolished.
- Employ phospho-specific antibodies to monitor inhibitory phosphorylation of IκBα, a regulator of NF-κB activation.
- Cross-validate results with NF-κB inhibitors (e.g., BAY 11-7082) to confirm mechanistic overlap .
Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?
- Experimental documentation : Follow Beilstein Journal guidelines, including detailed descriptions of cell culture conditions (e.g., passage numbers, media composition) and statistical analysis methods (e.g., ANOVA with post-hoc tests) .
- Data transparency : Deposit raw data (e.g., Western blot images, flow cytometry files) in repositories like Figshare or Zenodo.
- Reagent validation : Use authenticated cell lines (STR-profiled) and lot-controlled chemicals to minimize batch variability .
Q. How can researchers address the pharmacokinetic limitations of this compound in translational studies?
Q. What frameworks are recommended for evaluating the clinical relevance of this compound’s anti-TNBC activity?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Assess compound scalability via total synthesis or semi-synthetic modification.
- Novelty : Compare efficacy to existing NF-κB inhibitors (e.g., bortezomib) in head-to-head assays.
- Ethical : Prioritize in vivo studies using immunocompromised mice to minimize ethical concerns .
Methodological Resources
- Data contradiction analysis : Use systematic reviews and meta-analyses to reconcile conflicting results, as outlined in ’s PICO framework.
- Experimental design : Reference the American Chemical Society (ACS) guidelines for reporting biological assays, including MIAME (Minimum Information About a Microarray Experiment) standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
